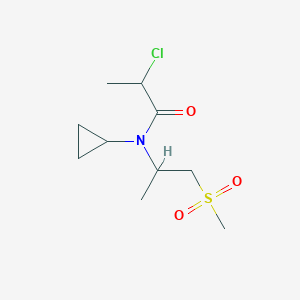![molecular formula C11H13N3 B2909383 1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine CAS No. 856966-84-2](/img/structure/B2909383.png)
1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine” is a compound with a novel structure . It is an adenosine receptor inhibitor and has good inhibitory activity on adenosine A2A receptors . It has good subtype selectivity and can be used as a targeted adenosine A2A receptor inhibitor for immunotherapy .
Synthesis Analysis
The synthesis of “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine” involves a one-pot two-component thermal cyclization reaction of 2-aminobenzimidazole and P-substituted methyl cinnamates . This is followed by Vilsmir-Haack formylation of these derivatives to afford the 2-chloro-3-carboxaldehyde targets . The final step involves nucleophilic displacement of the chloro atom in the 3-carboxaldehyde compounds to yield the final targets .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1,2,3,4-Tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-7-amine” include thermal cyclization, Vilsmir-Haack formylation, and nucleophilic displacement . These reactions lead to the formation of the final compound.Scientific Research Applications
Antineoplastic Agents
This compound has been studied for its potential use as an antineoplastic agent. Researchers have synthesized derivatives of this compound to develop new agents that could be used in cancer treatment .
Cell Viability Analysis
In neuroblastoma cell lines, compounds derived from this structure have been analyzed for their effects on cell viability .
LFA-1 Inhibitors
Imidazo[1,2-a]imidazoles, which are structurally related to our compound of interest, serve as lymphocyte function-associated antigen 1 (LFA-1) inhibitors. These inhibitors specifically affect diazepam binding and are important in immunological responses .
Green Synthesis Methods
The compound has been utilized in green synthesis methods that highlight the advantages of low-cost recyclable catalysts and metal- and solvent-free conditions. This is particularly relevant in pharmaceuticals where trace metal contamination is a concern .
Antitubercular Activity
Derivatives of this compound have shown activity against fast-growing mycobacteria such as M. smegmatis, which is significant for the development of new antitubercular drugs .
Crystal Structure Analysis
The crystal structure involving hexaaquamagnesium(II) bis-3-(1,2,3,4-tetrahydrobenzo[4,5]imidazo[1,2-a]pyridin-1-yl)benzoate showcases the utility of this compound in understanding molecular interactions through hydrogen bonding .
Mechanism of Action
Biochemical Pathways
Without knowledge of the compound’s specific targets, it is challenging to summarize the affected biochemical pathways and their downstream effects . Future studies should focus on identifying these pathways to understand the compound’s mechanism of action better.
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires knowledge of the compound’s targets and mode of action, which are areas for future research.
Action Environment
Environmental factors can significantly influence a compound’s action, efficacy, and stability . These factors include pH, temperature, presence of other molecules, and cellular environment.
properties
IUPAC Name |
1,2,3,4-tetrahydropyrido[1,2-a]benzimidazol-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3/c12-8-4-5-10-9(7-8)13-11-3-1-2-6-14(10)11/h4-5,7H,1-3,6,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLAFVSXXGDPVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=NC3=C2C=CC(=C3)N)C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,8-Diazatricyclo[7.4.0.0,2,7]trideca-2,4,6,8-tetraen-5-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-Methoxyphenyl)-5-methyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2909300.png)



![1-(3-chloro-4-fluorophenyl)-5-(4-methoxyphenyl)-3a,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(1H,5H)-dione](/img/structure/B2909309.png)

![6,7-Dichloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B2909311.png)
![(3-(4-fluorophenoxy)phenyl)((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2909312.png)




![Hexahydro-1H-7,8a-methanopyrrolo[1,2-a]pyrazine](/img/structure/B2909321.png)
![N,N-dimethyl-4-[(3-methyl-1,2,4-thiadiazol-5-yl)oxy]cyclohexan-1-amine](/img/structure/B2909322.png)